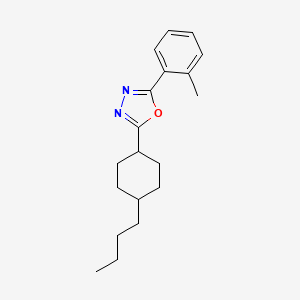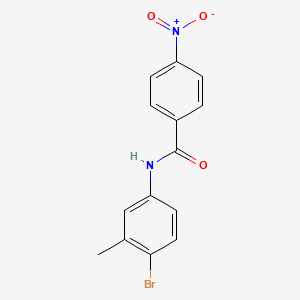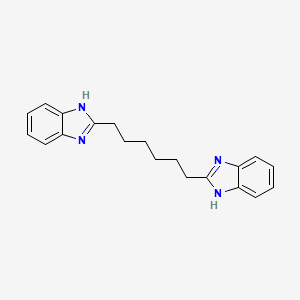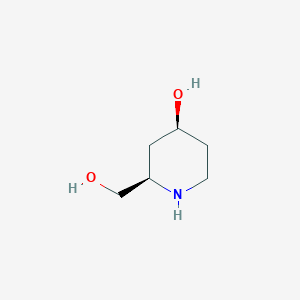![molecular formula C22H15N3O5 B11710806 3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11710806.png)
3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. Hydrazones are compounds formed by the reaction of hydrazines with aldehydes or ketones, and they often exhibit interesting biological activities.
Méthodes De Préparation
The synthesis of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide typically involves a condensation reaction between 3-hydroxy-2-naphthohydrazide and an appropriate aldehyde derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Analyse Des Réactions Chimiques
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Biology: The compound has shown potential as a chemosensor for detecting specific ions, such as cyanide ions.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can form hydrogen bonds and π-π stacking interactions with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of specific enzymes or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide can be compared with other hydrazone derivatives, such as:
3-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-naphthohydrazide: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3-hydroxy-2-naphthohydrazide:
These comparisons highlight the uniqueness of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide in terms of its specific substituents and resulting properties.
Propriétés
Formule moléculaire |
C22H15N3O5 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
3-hydroxy-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c26-20-12-15-6-2-1-5-14(15)11-18(20)22(27)24-23-13-16-9-10-21(30-16)17-7-3-4-8-19(17)25(28)29/h1-13,26H,(H,24,27)/b23-13+ |
Clé InChI |
RFJKXZCUYXCKAF-YDZHTSKRSA-N |
SMILES isomérique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B11710753.png)



![1-[(1,1,3,3-Tetramethylbutyl)amino]-3-(2,4,6-trimethylphenoxy)-2-propanol](/img/structure/B11710785.png)

![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11710802.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B11710819.png)
